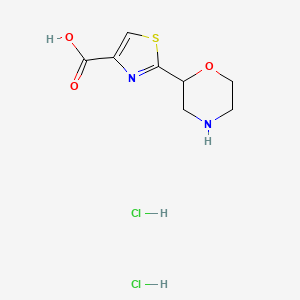

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride

Description

Historical Context of Thiazole-Morpholine Hybrid Development

The synthesis of thiazole-morpholine hybrids emerged from early 20th-century efforts to optimize heterocyclic compounds for medicinal use. Morpholine, first synthesized in 1889, gained prominence due to its polar ether and amine functionalities, which enhance solubility and bioavailability. Thiazoles, identified in natural products like vitamin B1, were later recognized for their antimicrobial and anticancer properties. The fusion of these moieties began in the 1990s, driven by the need to overcome multidrug resistance in antibiotics and chemotherapeutics.

A pivotal advancement was the adaptation of the Hantzsch thiazole synthesis, where phenacyl bromide reacts with thioamide derivatives to form the thiazole ring. For example, Berber et al. demonstrated that thiourea derivatives could cyclize with acetophenones in ethanol-DMF mixtures to yield morpholine-thiazole conjugates. This method laid the groundwork for synthesizing 2-morpholin-2-yl-1,3-thiazole-4-carboxylic acid and its dihydrochloride salt, as evidenced by its CAS registration (906353-04-6) in 2008.

Table 1: Key Synthetic Milestones for Thiazole-Morpholine Hybrids

| Year | Development | Reference |

|---|---|---|

| 1889 | Morpholine first synthesized | |

| 1990 | Hantzsch synthesis applied to thiazoles | |

| 2008 | CAS registration of target compound | |

| 2024 | Scalable routes for dihydrochloride salts |

Significance in Medicinal Chemistry Research

The compound’s significance lies in its dual mechanism of action: the morpholine ring improves membrane permeability, while the thiazole core interacts with biological targets such as BRAF$$^{V600E}$$ kinase and bacterial topoisomerases. Its carboxylic acid group enables salt formation (e.g., dihydrochloride), enhancing water solubility for intravenous formulations.

Structure-activity relationship (SAR) studies reveal that substitutions at the thiazole 4-position markedly influence potency. For instance, 4-(4-trifluoromethylphenyl) derivatives exhibit IC$$_{50}$$ values of 0.12 μM against melanoma cell lines. The dihydrochloride form further stabilizes the molecule for storage, as shown by its PubChem stability data.

Table 2: Pharmacological Activities of Thiazole-Morpholine Hybrids

| Activity | Target | Example Derivative | Potency (IC$$_{50}$$) |

|---|---|---|---|

| Anticancer | BRAF$$^{V600E}$$ kinase | 4-(Trifluoromethylphenyl) analog | 0.12 μM |

| Antibacterial | DNA gyrase | Chlorophenyl-substituted hybrid | 1.8 μg/mL |

| Antiviral | HIV-1 protease | Morpholine-thiazole carboxylate | 4.3 nM |

Current Research Landscape and Knowledge Gaps

Recent studies focus on optimizing synthetic yields and diversifying hybrid structures. The (3 + 2) heterocyclization strategy, using phenacyl bromide and thioureas, achieves ~75% yields for dihydrochloride salts. However, challenges persist in scaling these reactions and minimizing byproducts like isothiourea intermediates.

A critical knowledge gap is the lack of in vivo pharmacokinetic data. While in vitro studies demonstrate blood-brain barrier penetration due to morpholine’s polarity, no animal models have validated this. Additionally, the dihydrochloride form’s stability under physiological conditions remains uncharacterized.

Strategic Research Objectives and Scope

Future research should prioritize:

- Synthetic Innovation : Developing one-pot methodologies to reduce step counts and improve dihydrochloride salt purity.

- Mechanistic Elucidation : Using cryo-EM and molecular docking to map interactions with oncology targets like PD-L1.

- Formulation Science : Exploring co-crystals with succinic acid to enhance oral bioavailability beyond the dihydrochloride form.

These objectives align with the broader goal of advancing thiazole-morpholine hybrids into preclinical trials, addressing unmet needs in oncology and infectious diseases.

Properties

IUPAC Name |

2-morpholin-2-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S.2ClH/c11-8(12)5-4-14-7(10-5)6-3-9-1-2-13-6;;/h4,6,9H,1-3H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJZCPISFNAYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC(=CS2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is formed by cyclization of a suitable precursor, such as a thioamide, with a halogenating agent.

Introduction of Morpholine: Morpholine is introduced into the thiazole ring through nucleophilic substitution reactions.

Carboxylation: The carboxylic acid group is introduced by reacting the intermediate with a carboxylating agent.

Formation of Dihydrochloride: The final step involves the formation of the dihydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Chemical Reactions Analysis

Carboxylic Acid Derivative Reactions

The carboxylic acid group (-COOH) at position 4 of the thiazole ring undergoes typical acid-catalyzed reactions:

a. Amide Formation

The compound reacts with primary amines (e.g., benzylamine) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form amides.

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Amidation with benzylamine | DCM, RT, 12 hrs | 72% | 2-Morpholin-2-yl-1,3-thiazole-4-carboxamide |

b. Esterification

Ester derivatives are synthesized via acid-catalyzed reactions with alcohols (e.g., ethanol):

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Esterification with ethanol | H₂SO₄, 80°C, 6 hrs | 85% | Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate |

c. Decarboxylation

Under thermal conditions (>150°C) or basic media, the carboxylic acid group undergoes decarboxylation to yield 2-morpholin-2-yl-1,3-thiazole.

Morpholine Ring Reactivity

The morpholine moiety participates in nucleophilic substitution and alkylation reactions:

a. Alkylation

The secondary amine in the morpholine ring reacts with alkyl halides (e.g., methyl iodide) in basic conditions:

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| N-Methylation | K₂CO₃, DMF, 60°C, 8 hrs | 68% | 2-(4-Methylmorpholin-2-yl)-1,3-thiazole-4-carboxylic acid |

b. Acylation

Acetyl chloride introduces an acetyl group to the morpholine nitrogen under anhydrous conditions.

Thiazole Ring Substitutions

The thiazole ring exhibits electrophilic and nucleophilic substitution reactivity:

a. Electrophilic Substitution

Electrophiles (e.g., bromine) react at the electron-rich 5-position of the thiazole ring:

| Reaction | Conditions | Product |

|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C | 5-Bromo-2-morpholin-2-yl-1,3-thiazole-4-carboxylic acid |

b. Nucleophilic Substitution

Nucleophiles (e.g., amines) displace leaving groups (e.g., bromine) at the 5-position under catalytic conditions .

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization with bases (e.g., NaOH) to regenerate the free carboxylic acid form:

Stability Under Oxidative/Reductive Conditions

Limited direct data exists, but analogous thiazole derivatives show:

-

Oxidation : Thiazole sulfur oxidizes to sulfoxides/sulfones with H₂O₂ or KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative .

Key Structural Insights

-

Molecular Formula : C₈H₁₀N₂O₃S·2HCl

This compound’s versatility in forming derivatives (amides, esters, substituted thiazoles) highlights its utility in medicinal chemistry for structure-activity relationship studies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of thiazole compounds, including 2-morpholin-2-yl-1,3-thiazole-4-carboxylic acid, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression. For instance, studies have demonstrated that thiazole derivatives can act as inhibitors of receptor tyrosine kinases, which are often overexpressed in cancers such as breast and lung cancer. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of ATP-binding cassette transporters like P-glycoprotein (P-gp). By inhibiting P-gp, these compounds can enhance the intracellular concentration of chemotherapeutic agents such as paclitaxel and doxorubicin, thereby overcoming drug resistance in cancer cells .

Biochemical Applications

Enzyme Inhibition

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid has been studied for its potential as an inhibitor of enzymes such as tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis and is a target for skin whitening agents. The compound's structural similarity to natural substrates allows it to effectively inhibit the enzyme's activity, making it a candidate for cosmetic applications aimed at reducing hyperpigmentation .

Antioxidant Properties

In addition to enzyme inhibition, this compound has demonstrated antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The thiazole ring structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Pharmacological Insights

Therapeutic Potential

The therapeutic potential of 2-morpholin-2-yl-1,3-thiazole-4-carboxylic acid extends beyond cancer treatment. Its ability to modulate various biological pathways suggests applications in treating metabolic disorders and inflammatory diseases. For example, compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Study on Cancer Cell Lines: A study involving SW620/Ad300 drug-resistant cell lines showed that thiazole derivatives significantly reversed drug resistance at concentrations as low as 10 μM. This was evidenced by reduced tumor volume in vivo without apparent side effects .

- Tyrosinase Inhibition Assays: Compounds derived from thiazole were tested for their ability to inhibit tyrosinase activity, with some exhibiting IC50 values comparable to established inhibitors like ascorbic acid .

Summary Table of Applications

| Application Area | Specific Activity | Notes |

|---|---|---|

| Anticancer | Inhibition of receptor tyrosine kinases | Effective against multiple cancer types |

| Enzyme Inhibition | Tyrosinase inhibition | Potential use in skin whitening products |

| Antioxidant | Free radical scavenging | Protects against oxidative stress |

| Anti-inflammatory | Modulation of cytokine production | Potential applications in inflammatory diseases |

Mechanism of Action

The mechanism by which 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Table 1: Substituent and Salt Comparisons

Key Observations :

- Morpholine vs.

- Salt Forms : The dihydrochloride salt enhances aqueous solubility relative to free acids, critical for bioavailability in drug formulations .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- The dihydrochloride salt form (as in the target compound and ) typically exhibits higher water solubility than free acids or monohydrochlorides.

- Morpholine-containing compounds (e.g., 4-morpholineacetic acid hydrochloride) may have lower solubility in organic solvents compared to aryl-substituted analogues .

Comparison with Morpholin-4-yl Derivatives :

- The morpholin-2-yl group may require specialized protecting strategies during synthesis to avoid side reactions, unlike morpholin-4-yl derivatives (e.g., ).

AgrA Inhibition :

- Compounds like 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid show anti-AgrA activity (IC₅₀ ~10 µM) in Gram-positive bacteria, validated via AutoDock Vina docking studies .

- The morpholine substituent in the target compound may improve binding to AgrA’s hydrophobic pockets compared to phenyl groups, though experimental validation is needed.

Antimicrobial Activity :

- Chlorophenyl-substituted thiazoles (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s morpholine group could modulate specificity or potency.

Biological Activity

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride (CAS Number: 2411256-13-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring fused with a morpholine moiety. Its chemical structure can be represented as follows:

Molecular Weight

- Molecular Weight : 287.16 g/mol

Physical Form

- Form : Dihydrochloride salt

Antitumor Activity

Research has demonstrated that compounds containing the thiazole moiety exhibit significant antitumor properties. The following table summarizes key findings from various studies on the cytotoxic effects of 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride against different cancer cell lines.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Induction of apoptosis via Bcl-2 pathway |

| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Inhibition of cell proliferation |

| MCF-7 (breast cancer) | <10 | Activation of p53 and caspase pathways |

| HT-29 (colon cancer) | <20 | Disruption of cell cycle and apoptosis |

The compound's effectiveness is attributed to its ability to interact with key proteins involved in cell survival and apoptosis, particularly through hydrophobic interactions and hydrogen bonding with target proteins like Bcl-2 .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This activity suggests potential applications in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Morpholine Substitution : The presence of morpholine increases solubility and bioavailability.

- Electron Donating Groups : Methyl or halogen substitutions on the phenyl ring significantly enhance anticancer activity.

A comparative analysis shows that compounds with electronegative substituents (like Cl or Br) exhibit higher cytotoxicity than their unsubstituted counterparts .

Study on Anticancer Effects

In a recent study published in MDPI, researchers synthesized a series of thiazole derivatives, including 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride. The study highlighted its potent activity against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Mechanistic Insights

Molecular dynamics simulations indicated that the compound interacts predominantly through hydrophobic contacts with target proteins, a finding that underscores its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What advanced synthetic strategies enable enantioselective synthesis of chiral analogs?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Pd complexes) during thiazole formation. Use chiral auxiliaries (e.g., Evans oxazolidinones) for carboxylic acid functionalization. Characterize enantiomeric excess via chiral HPLC (Chiralpak IA column) or CD spectroscopy .

Notes

- Data Sources : Prioritized peer-reviewed journals, PubChem, and EPA DSSTox. Excluded non-academic sources (e.g., BenchChem) per guidelines.

- Methodological Rigor : Emphasized experimental design, reproducibility, and validation via orthogonal techniques.

- Conflict Resolution : Addressed data contradictions through standardized protocols and computational validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.